4-Fluorochalcone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

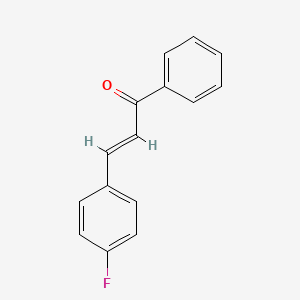

(E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11H/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSCQZARWVHQBE-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901030857 | |

| Record name | 4-Fluorochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901030857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22966-07-0, 1608-51-1 | |

| Record name | trans-4-Fluorochalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22966-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorochalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001608511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1608-51-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluorochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901030857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluorochalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 4-Fluorochalcone

An In-Depth Technical Guide to the Formation of 4-Fluorochalcone: Mechanism and Synthesis

In the landscape of medicinal chemistry and materials science, chalcones represent a privileged scaffold, forming the biosynthetic core of flavonoids and isoflavonoids.[1][2] These α,β-unsaturated ketones, characterized by two aromatic rings linked by a three-carbon bridge, are lauded for their diverse and potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The strategic incorporation of a fluorine atom into the chalcone structure, creating this compound, significantly enhances its therapeutic potential.[3][4] The high electronegativity and unique steric profile of fluorine can improve metabolic stability, bioavailability, and binding affinity to target proteins, making this compound a critical intermediate in modern drug development.[4][5][6]

This guide provides a detailed examination of the core mechanism behind this compound formation, grounded in the principles of the Claisen-Schmidt condensation. We will dissect the reaction pathway, provide a field-tested experimental protocol, and explore the causality behind key procedural choices, offering a comprehensive resource for researchers and drug development professionals.

The Core Reaction: Claisen-Schmidt Condensation

The synthesis of chalcones is predominantly achieved through the Claisen-Schmidt condensation, a reliable and efficient carbon-carbon bond-forming reaction.[1][7][8] This reaction involves the condensation of an aromatic aldehyde with a ketone that possesses an α-hydrogen, in the presence of a base or acid catalyst.[8] Because the two carbonyl partners are different, this is a type of crossed aldol condensation.[8] The reaction proceeds via an initial aldol addition followed by a rapid dehydration step to yield the thermodynamically stable α,β-unsaturated ketone.

The most prevalent and often highest-yielding approach utilizes base catalysis.[7] This pathway is favored when the aldehyde reactant contains electron-withdrawing substituents, a condition met by 4-fluorobenzaldehyde.[7]

Mechanistic Deep Dive: The Base-Catalyzed Pathway

The base-catalyzed formation of this compound (specifically, 3-(4-fluorophenyl)-1-phenylprop-2-en-1-one) from 4-fluorobenzaldehyde and acetophenone follows a distinct, two-stage process: aldol addition and dehydration.

-

Enolate Formation: The reaction is initiated by the abstraction of an acidic α-hydrogen from the ketone (acetophenone) by a strong base, typically hydroxide (OH⁻). This deprotonation generates a resonance-stabilized enolate ion, which serves as the key nucleophile.

-

Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of the aldehyde (4-fluorobenzaldehyde). This step forms a tetrahedral alkoxide intermediate.

-

Protonation: The alkoxide intermediate is protonated by a water molecule (formed in the initial deprotonation step), yielding a β-hydroxy ketone, also known as an aldol adduct.

-

Dehydration: Under the basic reaction conditions, a second α-hydrogen (now more acidic due to the adjacent carbonyl) is abstracted, forming another enolate. This is followed by the elimination of the hydroxyl group (–OH) as a leaving group, resulting in the formation of a conjugated π-system. This dehydration step is rapid and essentially irreversible, driving the reaction to completion to form the stable chalcone product.

The diagram below illustrates this mechanistic sequence.

Caption: Base-Catalyzed Mechanism of this compound Formation.

Experimental Protocol: Synthesis of this compound

This protocol details a robust and reproducible method for synthesizing this compound via Claisen-Schmidt condensation. It is designed to be a self-validating system, where successful execution yields a high-purity product verifiable by standard analytical techniques.

Materials and Reagents

-

4-Fluorobenzaldehyde

-

Acetophenone

-

Sodium Hydroxide (NaOH)

-

Ethanol (95%)

-

Deionized Water

-

Dilute Hydrochloric Acid (HCl)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Beaker

-

Buchner funnel and filter paper

-

Thin Layer Chromatography (TLC) plates (Silica gel)

Step-by-Step Methodology

-

Reactant Preparation: In a round-bottom flask, dissolve acetophenone (1 equivalent) and 4-fluorobenzaldehyde (1 equivalent) in ethanol.[6][9] The use of ethanol, a protic solvent, effectively dissolves both the nonpolar reactants and the ionic catalyst.

-

Catalyst Addition: While stirring the solution at room temperature (20-25°C), add an aqueous solution of sodium hydroxide (1-2 equivalents) dropwise.[3][6] The slow, dropwise addition is critical to control the exothermic nature of the reaction and prevent unwanted side reactions.

-

Reaction Monitoring: Continue stirring the mixture for 2-4 hours.[6] The progress is monitored by TLC. A small aliquot of the reaction mixture is spotted on a TLC plate and eluted with an appropriate solvent system (e.g., hexane:ethyl acetate). The disappearance of the starting material spots (aldehyde and ketone) indicates reaction completion. The formation of a precipitate is often observed as the product is typically a solid.[10]

-

Isolation (Work-up): Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.[6] This step quenches the reaction and precipitates the crude product.

-

Neutralization: Acidify the solution with dilute HCl until it is neutral (pH ~7), which can be checked with pH paper.[11] This neutralizes the remaining NaOH catalyst and protonates any phenoxide ions, ensuring complete precipitation of the chalcone.

-

Filtration and Washing: Collect the precipitated solid via vacuum filtration using a Buchner funnel.[3] Wash the solid thoroughly with cold water to remove any inorganic salts and residual acid.

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent, most commonly ethanol.[3] This process dissolves the product in hot solvent and allows it to slowly crystallize upon cooling, leaving impurities behind in the solution.

-

Drying and Characterization: Dry the purified crystals in a vacuum oven at a low temperature.[3] The final product's identity and purity should be confirmed by determining its melting point and using spectroscopic methods such as FT-IR and NMR.[3][10]

Caption: Experimental Workflow for this compound Synthesis.

Data Presentation: Synthesis of Fluorinated Chalcones

The Claisen-Schmidt condensation is versatile, allowing for the synthesis of various fluorinated chalcones. The yields can be influenced by the specific substituents on the aromatic rings.

| Entry | Ketone | Aldehyde | Catalyst (Solvent) | Time (h) | Temp (°C) | Yield (%) | Reference |

| 1 | 4-Fluoroacetophenone | 4-Fluorobenzaldehyde | NaOH (10%) (Ethanol) | 3 | 5-10 | 91 | [10] |

| 2 | 4'-Fluoro-2'-hydroxyacetophenone | Substituted Aldehydes | Aldol Condensation | - | - | - | [12] |

| 3 | Acetophenone | 4-Fluorobenzaldehyde | KOH (Ethanol) | 4 | RT | >90 | [13] |

| 4 | 4-Fluoro-3-methylacetophenone | Substituted Benzaldehydes | NaOH (Ethanol) | - | RT | ~79 | [14] |

Note: Dashes indicate data not specified in the cited source. RT = Room Temperature.

Conclusion

The formation of this compound via the base-catalyzed Claisen-Schmidt condensation is a cornerstone reaction for accessing a class of molecules with immense pharmaceutical potential.[5][15] Understanding the underlying enolate-driven mechanism is crucial for optimizing reaction conditions and maximizing yields. The provided protocol represents a validated, efficient, and reproducible pathway to synthesize this key intermediate. By appreciating the causality behind each experimental step—from the controlled addition of the catalyst to the critical purification by recrystallization—researchers can reliably produce high-purity this compound, paving the way for further exploration in drug discovery and materials science.

References

-

Gomha, S. M., et al. (2015). Synthesis, Characterization and Biological Evaluation of Functionalized Derivatives of Versatile Synthon 4,4'-Difluoro chalcone. Der Pharma Chemica, 7(1), 185-194. [Link]

-

Zhuang, C., et al. (2017). Chalcone: A Privileged Structure in Medicinal Chemistry. Chemical Reviews, 117(12), 7762-7810. [Link]

-

Bukhari, S. N. A., et al. (2013). Review of Methods and Various Catalysts Used for Chalcone Synthesis. Mini-Reviews in Organic Chemistry, 10(1). [Link]

-

Bukhari, S. N. A., et al. (2013). Review of Methods and Various Catalysts Used for Chalcone Synthesis. Mini-Reviews in Organic Chemistry. [Link]

-

Gaikwad, S., et al. (2023). Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones. Polycyclic Aromatic Compounds. [Link]

-

Saleena, D., & Parveen, R. (2022). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. Molecules, 27(20), 7060. [Link]

-

Lopez, D., et al. (2019). Synthesis of Chalcone Using LDH/Graphene Nanocatalysts of Different Compositions. Catalysts, 9(3), 263. [Link]

-

4-Chloro-4'-fluorochalcone. (n.d.). PubChem. [Link]

-

The Crucial Role of 4'-Fluorochalcone in Pharmaceutical Synthesis. (n.d.). Angene. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

4'-Fluorochalcone. (n.d.). PubChem. [Link]

-

Abdel-Aziz, M., et al. (2019). Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. Bioorganic Chemistry, 85, 466-477. [Link]

-

4'-fluoro-4-isopropylchalcone. (n.d.). SpectraBase. [Link]

-

Hasan, S. A., et al. (2014). Synthesis of new fluorinated chalcone derivative with anti-inflammatory activity. International Journal of Pharmacy and Pharmaceutical Sciences, 6(1), 771-775. [Link]

-

Aytac, S. P., & Tozkoparan, B. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Records of Natural Products, 14(2), 118-127. [Link]

-

4'-Fluorochalcone. (n.d.). SpectraBase. [Link]

-

Jarag, K. J., et al. (2011). Synthesis of chalcone (3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one): advantage of sonochemical method over conventional method. Ultrasonics Sonochemistry, 18(2), 617-623. [Link]

-

Synthesis and characterization of new chalcones of 4 flouro 3 methyl acetophenone. (2018). International Journal of Research in Pharmacy and Pharmaceutical Sciences, 3(6), 1-3. [Link]

-

Claisen–Schmidt condensation. (n.d.). In Wikipedia. Retrieved January 3, 2026. [Link]

-

How to synthesize chalcones by Claisen-Schmidt condensation. (2024, February 10). YouTube. [Link]

-

Claisen–Schmidt condensation employed for the synthesis of chalcones. (n.d.). ResearchGate. [Link]

-

Azizi, S., et al. (2016). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. RSC Advances, 6(1), 553-561. [Link]

-

Synthesis And Characterization Of Fluorinated Chalcones and Its Derivatives From Trifluoromethylacetophenone. (2024). Zenodo. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of chalcone (3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one): advantage of sonochemical method over conventional method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]

- 15. nbinno.com [nbinno.com]

A Technical Guide to the Spectroscopic Characterization of 4-Fluorochalcone

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the structural elucidation and characterization of 4-Fluorochalcone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate a thorough understanding of this versatile molecule.

Introduction: The Significance of this compound

Chalcones, belonging to the flavonoid family, are naturally occurring compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] this compound, a synthetic derivative, incorporates a fluorine atom, a modification known to enhance metabolic stability and binding affinity in drug candidates.[3] Accurate and comprehensive spectroscopic characterization is therefore paramount to confirm its chemical identity, purity, and structural integrity, which are critical prerequisites for any further biological or medicinal investigation.

This guide will navigate through the key spectroscopic methodologies: Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Each section will detail the experimental protocol, present characteristic data, and provide an expert interpretation of the spectral features.

Molecular Structure of this compound

The fundamental structure of this compound, systematically named (E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one, consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[4] The strategic placement of the fluorine atom on one of the phenyl rings significantly influences its electronic properties and, consequently, its spectroscopic signature.

Figure 1: Molecular structure of this compound.

I. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides valuable information about the electronic transitions within the molecule, particularly the conjugated π-system of the chalcone backbone.

Experimental Protocol

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, typically ethanol or methanol, at a concentration of approximately 10⁻⁵ M.

-

Instrumentation: A double-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: The absorbance spectrum is recorded over a wavelength range of 200-400 nm, using the pure solvent as a reference.

Data Interpretation

The UV-Vis spectrum of this compound is expected to exhibit two major absorption bands. These absorptions are attributed to π → π* electronic transitions within the conjugated system.

| Band | Wavelength Range (λmax) | Electronic Transition |

| Band I | ~310-330 nm | π → π* (cinnamoyl moiety) |

| Band II | ~230-250 nm | π → π* (benzoyl moiety) |

The long-wavelength absorption (Band I) is characteristic of the extended conjugation of the cinnamoyl portion of the molecule. The presence of the fluorine atom, an electron-withdrawing group, can cause a slight hypsochromic (blue) or bathochromic (red) shift compared to the unsubstituted chalcone, depending on its position.

II. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol

-

Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A FT-IR spectrometer is used.

-

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.

Data Interpretation

The FT-IR spectrum of this compound will display several characteristic absorption bands corresponding to its key functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3060 | C-H stretch | Aromatic |

| ~1660 | C=O stretch | α,β-unsaturated ketone |

| ~1600 | C=C stretch | Aromatic and Alkenic |

| ~1220 | C-F stretch | Aryl-Fluoride |

| ~980 | C-H bend (out-of-plane) | trans-alkene |

The strong absorption band around 1660 cm⁻¹ is a hallmark of the conjugated carbonyl group. The presence of a band around 1220 cm⁻¹ is indicative of the C-F bond, and the band near 980 cm⁻¹ confirms the trans configuration of the double bond.[5]

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon and hydrogen framework.

Experimental Protocol

-

Sample Preparation: A few milligrams of the this compound sample are dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: ¹H NMR, ¹³C NMR, and often 2D correlation spectra (like COSY and HSQC) are acquired.

¹H NMR Data Interpretation

The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their chemical environment, and their connectivity.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.9-8.2 | Multiplet | 2H | Protons ortho to C=O |

| ~7.2-7.8 | Multiplet | 8H | Aromatic and Vinylic Protons |

| ~7.7 (d, J ≈ 15.6 Hz) | Doublet | 1H | Hβ (vinylic) |

| ~7.4 (d, J ≈ 15.6 Hz) | Doublet | 1H | Hα (vinylic) |

The two vinylic protons (Hα and Hβ) appear as doublets with a large coupling constant (J ≈ 15.6 Hz), which is characteristic of a trans relationship.[3] The signals for the aromatic protons will be more complex due to coupling with the fluorine atom.

¹³C NMR Data Interpretation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | C=O (Ketone) |

| ~165 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~145 | Cβ (vinylic) |

| ~121 | Cα (vinylic) |

| ~115-135 | Aromatic Carbons |

A key feature in the ¹³C NMR spectrum is the large coupling constant (¹JCF) for the carbon atom directly bonded to the fluorine atom, which appears as a doublet.

IV. Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: A suitable ionization technique is employed, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions is measured.

Data Interpretation

The mass spectrum of this compound will show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ corresponding to its molecular weight (226.24 g/mol ).[4] The fragmentation pattern will be characteristic of the chalcone structure, with common losses of the phenyl, benzoyl, and fluorophenyl groups.

| m/z | Fragment |

| 226 | [M]⁺ |

| 149 | [M - C₆H₅]⁺ |

| 121 | [M - C₆H₅CO]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 95 | [C₆H₄F]⁺ |

Synthesis and Characterization Workflow

The overall process of synthesizing and characterizing this compound can be visualized as a sequential workflow.

Figure 2: Workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of various analytical techniques. UV-Vis spectroscopy confirms the conjugated system, FT-IR identifies the key functional groups, NMR spectroscopy provides the detailed structural framework, and mass spectrometry confirms the molecular weight and fragmentation pattern. A thorough and accurate interpretation of the data from these techniques is essential for verifying the identity and purity of this compound, thereby ensuring the reliability of subsequent research and development endeavors.

References

-

Oriental Journal of Chemistry. (n.d.). Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. Retrieved from [Link]

-

European Journal of Chemistry. (2023). Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies. Retrieved from [Link]

-

PMC - NIH. (2021). Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent. Retrieved from [Link]

-

Der Pharma Chemica. (2012). Synthesis, Characterization and Biological Evaluation of Functionalized Derivatives of Versatile Synthon 4,4'-Difluoro chalcone. Retrieved from [Link]

-

Der Pharma Chemica. (2016). Synthesis, characterization and antimicrobial evaluation of a series of chalcone derivatives. Retrieved from [Link]

-

Science Alert. (2007). Synthesis and Characterization of Some Chalcone Derivatives. Retrieved from [Link]

-

PubChem - NIH. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. This compound | C15H11FO | CID 5366988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-Fluorochalcone

Abstract

This technical guide provides an in-depth analysis of 4-Fluorochalcone using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data report to offer a detailed interpretation of the NMR spectra, grounded in fundamental principles of chemical structure and magnetic resonance. We will explore the causal relationships behind observed chemical shifts and coupling constants, present a self-validating experimental protocol for data acquisition, and summarize key spectral data. The guide aims to serve as both a practical reference and an educational tool for the unambiguous structural elucidation of substituted chalcones.

Introduction: The Significance of Chalcones and Spectroscopic Scrutiny

Chalcones, characterized by an open-chain α,β-unsaturated ketone core linking two aromatic rings, are fundamental precursors in the biosynthesis of flavonoids and isoflavonoids.[1][2] Their versatile chemical structure has made them a subject of intense research, leading to the discovery of a wide array of biological activities, including anti-inflammatory, anticancer, and anti-infective properties.[1][3][4] The introduction of a fluorine atom, as in this compound, can significantly modulate these biological properties by altering factors like metabolic stability and binding affinity.

Given the subtlety of isomeric and structural variations, definitive characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the unambiguous structural elucidation of such organic molecules.[1][2] This guide provides a detailed walkthrough of the ¹H and ¹³C NMR spectral features of this compound, correlating the observed spectroscopic data with its precise molecular architecture.

Molecular Structure and Atom Numbering

A prerequisite for any spectral assignment is a clear and consistent atom numbering system. The structure of (E)-1-(phenyl)-3-(4-fluorophenyl)prop-2-en-1-one, commonly known as this compound, is presented below with the IUPAC-recommended numbering convention that will be used throughout this guide.

Figure 1: Molecular structure and numbering of this compound.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum provides a wealth of information based on the chemical environment of each proton. In this compound, the key diagnostic signals arise from the vinylic protons of the enone bridge and the protons on the two distinct aromatic rings.

The Vinylic Protons: H-α and H-β

The two protons on the α,β-unsaturated bridge, H-α and H-β, are highly characteristic.

-

Chemical Shift: H-α is adjacent to the electron-withdrawing carbonyl group, while H-β is conjugated to it. This conjugation deshields H-β more significantly than H-α, causing it to resonate further downfield.[3]

-

Coupling Constant (J): These protons are vicinally coupled. For the thermodynamically stable (E)-isomer (trans configuration), the dihedral angle is ~180°, resulting in a large coupling constant, typically in the range of 15-16 Hz.[3][5] This large J-value is a definitive indicator of the trans geometry of the double bond.[3] The signals for both H-α and H-β appear as distinct doublets.

The Aromatic Protons

The spectrum contains signals from two different aromatic systems: Ring A (unsubstituted phenyl ring attached to the carbonyl) and Ring B (the 4-fluorophenyl ring).

-

Ring A (C1'-C6'): The protons ortho to the carbonyl group (H-2' and H-6') are the most deshielded due to the anisotropic effect of the C=O bond. They typically appear as a multiplet around 8.0 ppm. The meta (H-3', H-5') and para (H-4') protons resonate further upfield, usually as a complex multiplet between 7.4-7.6 ppm.[6]

-

Ring B (C1-C6): The fluorine atom at the C-4 position creates symmetry. The protons ortho to the fluorine (H-3 and H-5) are chemically equivalent, as are the protons meta to the fluorine (H-2 and H-6). This results in a characteristic AA'BB' system, which often appears as two distinct multiplets or "doublet of doublets". The protons closer to the enone bridge (H-2, H-6) will be further downfield than those adjacent to the fluorine (H-3, H-5).

Summary of ¹H NMR Data

The expected chemical shifts and coupling constants for this compound are summarized below.

| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-α | ~7.4 - 7.6 | Doublet (d) | Jαβ ≈ 15-16 Hz |

| H-β | ~7.7 - 7.9 | Doublet (d) | Jβα ≈ 15-16 Hz |

| H-2', H-6' | ~7.9 - 8.1 | Multiplet (m) | - |

| H-3', H-4', H-5' | ~7.4 - 7.6 | Multiplet (m) | - |

| H-2, H-6 | ~7.6 - 7.8 | Multiplet (m) | - |

| H-3, H-5 | ~7.1 - 7.3 | Multiplet (m) | - |

Note: Actual chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Analysis: The Carbon Backbone

The ¹³C NMR spectrum complements the ¹H data by providing a map of the carbon framework. The chemical shift of each carbon is highly sensitive to its hybridization and electronic environment.

Key Carbon Signals

-

Carbonyl Carbon (C=O): As is characteristic for α,β-unsaturated ketones, the carbonyl carbon is the most deshielded signal in the spectrum, appearing significantly downfield, typically in the range of δ 188-191 ppm.[2][3]

-

Vinylic Carbons (C-α, C-β): C-β is generally found further downfield than C-α, a trend opposite to their attached protons. This is due to the polarization of the double bond by the carbonyl group.[3] They typically resonate between δ 120-145 ppm.

-

Aromatic Carbons: The spectrum will show signals for the 12 aromatic carbons. The quaternary carbons (C-1, C-1', C-4) are typically weaker in intensity.

The Influence of Fluorine: C-F Coupling

A powerful diagnostic feature in the ¹³C NMR spectrum of this compound is the coupling between the ¹³C nuclei and the ¹⁹F nucleus (I=1/2, 100% abundance).[7]

-

¹JCF (One-Bond Coupling): The carbon directly attached to the fluorine, C-4, will be split into a large doublet. The magnitude of this one-bond coupling constant (¹JCF) is typically very large, often exceeding 240 Hz.

-

²JCF and ³JCF (Long-Range Coupling): The carbons two bonds away (C-3, C-5) and three bonds away (C-2, C-6) from the fluorine will also be split into doublets, but with much smaller coupling constants (typically 20-25 Hz for ²JCF and 5-10 Hz for ³JCF). This pattern provides unequivocal confirmation of the fluorine's position on the aromatic ring.

Summary of ¹³C NMR Data

| Carbon Assignment | Expected δ (ppm) | C-F Coupling |

| C=O | ~189 - 191 | None |

| C-β | ~143 - 145 | Possible ⁴JCF (small) |

| C-α | ~122 - 124 | None |

| C-1' | ~138 - 140 | None |

| C-2', C-6' | ~128 - 129 | None |

| C-3', C-5' | ~128 - 129 | None |

| C-4' | ~132 - 134 | None |

| C-1 | ~130 - 132 | Possible ⁴JCF (small) |

| C-2, C-6 | ~130 - 131 | Doublet (³JCF) |

| C-3, C-5 | ~115 - 117 | Doublet (²JCF) |

| C-4 | ~162 - 165 | Doublet (¹JCF) |

Experimental Protocol and Workflow

The acquisition of high-quality, reproducible NMR data is contingent upon a robust and validated experimental methodology.

Synthesis of this compound

The standard method for synthesizing chalcones is the Claisen-Schmidt condensation.[8][9] This involves the base-catalyzed reaction of an appropriate acetophenone with an aromatic aldehyde. For this compound, this is achieved by reacting acetophenone with 4-fluorobenzaldehyde.

Protocol: NMR Sample Preparation

-

Analyte Purity: Ensure the this compound sample is pure, as confirmed by TLC or LC-MS. Residual solvents or starting materials will complicate spectral analysis.

-

Massing: Accurately weigh approximately 10-15 mg of this compound.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common and effective choice.

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of CDCl₃.

-

Internal Standard: CDCl₃ typically contains a small amount of tetramethylsilane (TMS) as an internal standard, which is used to reference the chemical shift scale to 0.00 ppm. Verify its presence or add a trace amount if necessary.

-

Homogenization: Cap the NMR tube and gently vortex or invert several times to ensure the sample is completely dissolved and the solution is homogeneous.

Protocol: NMR Data Acquisition (400 MHz Spectrometer)

-

Instrument Tuning: Insert the sample into the spectrometer. Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum sensitivity.

-

Shimming: Perform an automated or manual shimming procedure on the sample to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.

-

¹H NMR Acquisition:

-

Pulse Program: Use a standard single-pulse experiment.

-

Spectral Width: Set to approximately 16 ppm.

-

Number of Scans (NS): 8 to 16 scans are typically sufficient.

-

Relaxation Delay (D1): A delay of 1-2 seconds is adequate.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Use a standard proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: Set to approximately 240 ppm.

-

Number of Scans (NS): Due to the lower natural abundance of ¹³C, more scans are needed. Start with 1024 scans and increase if necessary to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): A delay of 2 seconds is a standard starting point.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to generate the final spectra. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Overall Analysis Workflow

The logical flow from sample to final interpreted data is crucial for ensuring scientific integrity.

Figure 2: Standard workflow for NMR analysis of this compound.

Conclusion

The NMR spectra of this compound present a rich set of diagnostic features that allow for its complete and unambiguous structural characterization. The ¹H NMR spectrum is defined by the large trans-coupling constant of the vinylic protons and the distinct patterns of the two aromatic rings. The ¹³C NMR spectrum provides definitive evidence of the fluorine's location through characteristic one-bond and long-range C-F coupling constants, in addition to the hallmark downfield shift of the carbonyl carbon. By following the robust experimental protocols outlined herein, researchers can confidently acquire and interpret high-quality NMR data, ensuring the structural integrity of this compound and its derivatives in their scientific endeavors.

References

-

Bala, S., et al. (2014). Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry Letters, 24(7), 1775-1780. [Link]

-

Patil, S., et al. (2022). Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones. Journal of Pharmaceutical Negative Results, 13(3), 562-571. [Link]

-

National Center for Biotechnology Information (n.d.). 4'-Fluorochalcone. PubChem Compound Database. Retrieved from [Link]

-

Gormez, A., et al. (2011). Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences, 36, 185-196. [Link]

-

Sim, D. S., et al. (2010). Synthesis and complete assignment of NMR data of 20 chalcones. Magnetic Resonance in Chemistry, 48(8), 664-668. [Link]

-

Choppala, A. D., et al. (2017). Synthesis and Characterization of New Chalcones of 4-Fluoro-3-Methyl Acetophenone. Indo American Journal of Pharmaceutical Sciences, 4(1), 149-152. [Link]

-

National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

The Royal Society of Chemistry (n.d.). Synthesis of chalcone: Supplementary Information. RSC Publishing. Retrieved from [Link]

-

Choppala, A. D., et al. (2017). Synthesis and characterization of new chalcones of 4 flouro 3 methyl acetophenone. IAJPS. [Link]

-

Al-Amiery, A. A., et al. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Basrah Journal of Science, 39(3), 446-454. [Link]

-

ResearchGate (n.d.). 4-fluoro/4-chloro chalcone. Scientific Diagram. Retrieved from [Link]

-

Solcaniova, E., et al. (1995). 1H and13C NMR spectra of 4,4′-substituted chalcones. Magnetic Resonance in Chemistry, 33(7), 557-562. [Link]

-

ResearchGate (n.d.). (a) 1 H-NMR; (b) 13 C-NMR spectra of chalcone 1 (CDCl 3 ). Scientific Diagram. Retrieved from [Link]

-

Borane, N., et al. (2023). Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies. European Journal of Chemistry, 14(3), 297-302. [Link]

-

SpectraBase (n.d.). 4'-Fluorochalcone. Wiley. Retrieved from [Link]

-

SpectraBase (n.d.). 4'-fluoro-4-hydroxychalcone. Wiley. Retrieved from [Link]

-

University of Ottawa (n.d.). 19Flourine NMR. NMR Facility. Retrieved from [Link]

-

ResearchGate (n.d.). Experimental coupling constants (J/Hz) in the 1 H NMR spectra... Scientific Diagram. Retrieved from [Link]

-

Faulk, D. D., & Fry, A. (1969). Spectral correlations for .alpha.,.beta.-unsaturated ketones. The Journal of Organic Chemistry, 35(2), 364-369. [Link]

-

University of California, Santa Barbara (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved from [Link]

-

Wikipedia (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Reich, H. J. (2017). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Retrieved from [Link]

-

Phillips, W. M., & Currie, D. J. (1969). Conformation and configuration of some a, punsaturated carbonyl compounds from their nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 47(17), 3137-3144. [Link]

-

Faulk, D. D., & Fry, A. (1970). Spectral correlations for .alpha.,.beta.-unsaturated ketones. The Journal of Organic Chemistry, 35(2), 364-369. [Link]

Sources

- 1. Synthesis and complete assignment of NMR data of 20 chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. basjsci.edu.iq [basjsci.edu.iq]

- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 4. Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies | European Journal of Chemistry [eurjchem.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]

- 9. SYNTHESIS AND CHARACTERIZATION OF NEW CHALCONES OF 4-FLUORO-3-METHYL ACETOPHENONE [ipindexing.com]

Introduction: The Strategic Introduction of Fluorine to a Privileged Scaffold

An In-Depth Technical Guide to the Biological Activity of 4-Fluorochalcone Derivatives

Chalcones, belonging to the flavonoid family of natural products, are characterized by an open-chain structure of 1,3-diphenyl-2-propen-1-one.[1][2] This core scaffold is a biogenetic precursor to all flavonoids and isoflavonoids, granting it a privileged status in medicinal chemistry.[3] For decades, the chalcone framework has been a subject of intense investigation due to the broad spectrum of pharmacological activities its derivatives possess, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[4][5]

The strategic incorporation of a fluorine atom into the chalcone structure, particularly at the 4-position of one of the phenyl rings, represents a significant advancement in the quest for more potent and effective therapeutic agents.[6] Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—can dramatically alter the physicochemical characteristics of the parent molecule.[6] This often leads to enhanced biological activity by improving metabolic stability, increasing lipophilicity for better membrane penetration, and altering binding affinities with target proteins.[7][8] This guide provides a comprehensive technical overview of the synthesis, diverse biological activities, and therapeutic potential of this compound derivatives for researchers and drug development professionals.

Synthesis of this compound Derivatives: The Claisen-Schmidt Condensation

The most prevalent and straightforward method for synthesizing chalcones is the Claisen-Schmidt condensation, an alkali-catalyzed aldol condensation between a substituted acetophenone and a substituted aromatic aldehyde.[9][10] For this compound derivatives, this typically involves the reaction of a 4-fluoroacetophenone with various benzaldehydes or, conversely, a substituted acetophenone with 4-fluorobenzaldehyde.[6]

The reaction is valued for its simplicity and the ability to easily generate a diverse library of derivatives by varying the substituents on either aromatic ring.[4] While traditional methods employ strong bases like NaOH or KOH in polar solvents like ethanol, modern green chemistry approaches utilizing microwave irradiation or solvent-free conditions have been developed to increase reaction speeds and yields while minimizing environmental impact.[4][10]

General Experimental Protocol: Claisen-Schmidt Condensation

The following protocol outlines a standard laboratory procedure for the synthesis of a 4,4'-difluorochalcone, which can be adapted for other derivatives.[6]

-

Reactant Preparation: Dissolve equimolar amounts of 4-fluoroacetophenone (0.1 mol) and 4-fluorobenzaldehyde (0.1 mol) in ethanol (30 mL) in a flask.

-

Initiation: Cool the mixture in an ice bath to between 5-10°C. While stirring, slowly add a 10% aqueous solution of sodium hydroxide (10 mL). The base acts as a catalyst, deprotonating the α-carbon of the acetophenone to form an enolate ion.

-

Reaction: Continue stirring the mixture at a low temperature for approximately 3 hours. The reaction progress can be monitored using thin-layer chromatography (TLC).[6]

-

Precipitation: Once the reaction is complete, pour the reaction mixture into cold water. Acidify the solution with dilute HCl to precipitate the chalcone product.

-

Purification: Collect the solid precipitate by filtration. Wash the product thoroughly with water until the filtrate is neutral (pH ~7).

-

Drying and Recrystallization: Dry the crude product. For further purification, recrystallize the solid from a suitable solvent, such as ethanol, to obtain pure crystals of the this compound derivative.[6]

Sources

- 1. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nveo.org [nveo.org]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Design of potent fluoro-substituted chalcones as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

investigating the antioxidant properties of 4-Fluorochalcone

An In-Depth Technical Guide to Investigating the Antioxidant Properties of 4-Fluorochalcone

Prepared by: A Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals Topic: A comprehensive investigation into the antioxidant potential of this compound, from initial screening to mechanistic validation.

Foreword: The Chalcone Scaffold in Redox Biology

Chalcones (1,3-diphenyl-2-propen-1-ones) represent a critical class of bioactive flavonoids, widely recognized for their diverse pharmacological activities. Their unique α,β-unsaturated ketone system serves as a versatile template for chemical modification, enabling the fine-tuning of their therapeutic properties. The introduction of a fluorine atom at the 4-position of the B-ring, creating this compound, is a strategic modification intended to enhance metabolic stability and modulate electronic properties, which are pivotal for antioxidant activity.

This guide provides a comprehensive framework for the systematic evaluation of this compound as a potential antioxidant agent. It is designed for researchers in drug discovery and molecular biology, offering a blend of theoretical rationale and detailed, field-tested protocols. We will progress from fundamental chemical reactivity assays to complex cellular and computational analyses, ensuring a robust and multi-faceted investigation.

Part 1: Foundational In Vitro Antioxidant Capacity Assessment

The initial evaluation of any potential antioxidant relies on assessing its intrinsic ability to neutralize reactive chemical species. This is most effectively achieved through a panel of in vitro assays that measure different facets of antioxidant action, primarily single electron transfer (SET) and hydrogen atom transfer (HAT).

The Rationale for a Multi-Assay Approach

No single assay can fully capture the antioxidant profile of a compound. A substance may exhibit potent activity in one assay but be inactive in another, due to differences in reaction mechanisms, kinetics, and solvent systems. Therefore, we employ a tripartite screening panel—DPPH, ABTS, and FRAP—to build a comprehensive preliminary profile for this compound.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay primarily measures the capacity of a compound to donate a hydrogen atom (HAT mechanism) to the stable nitrogen-centered DPPH radical. The reduction of the deep violet DPPH radical to the yellow diphenylpicrylhydrazine is monitored spectrophotometrically.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: The ABTS assay is more versatile, as the ABTS radical cation can be scavenged by compounds through both HAT and SET mechanisms. It is also soluble in both aqueous and organic solvents, allowing for the analysis of a broader range of compounds.

-

FRAP (Ferric Reducing Antioxidant Power) Assay: This assay is based exclusively on a single electron transfer (SET) mechanism. It measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color.

Experimental Workflow: In Vitro Screening

The following diagram outlines the logical flow for the initial screening phase.

Caption: Workflow for in vitro antioxidant screening of this compound.

Detailed Protocols

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark at 4°C.

-

Prepare serial dilutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) in methanol. Ascorbic acid is used as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of each concentration of this compound or control to respective wells.

-

Add 100 µL of the 0.1 mM DPPH solution to all wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.

-

-

Analysis:

-

Plot the scavenging percentage against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

-

Reagent Preparation:

-

Prepare the ABTS radical cation (ABTS•⁺) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in a 1:1 ratio.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This is the ABTS stock solution.

-

Dilute the ABTS stock solution with ethanol to an absorbance of 0.70 (±0.02) at 734 nm. This is the working solution.

-

-

Assay Procedure:

-

In a 96-well plate, add 20 µL of various concentrations of this compound or Trolox (standard).

-

Add 180 µL of the ABTS working solution to each well.

-

-

Measurement:

-

Incubate for 6 minutes at room temperature, then measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition using the same formula as for the DPPH assay.

-

-

Analysis:

-

Determine the IC₅₀ value from the concentration-response curve.

-

Data Interpretation

The results of these assays should be compiled into a clear, comparative table.

| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | FRAP (µM Fe²⁺ Equiv/µM) |

| This compound | Experimental Value | Experimental Value | Experimental Value |

| Ascorbic Acid (Std.) | 8.5 ± 0.4 | - | - |

| Trolox (Std.) | 15.2 ± 0.7 | 6.8 ± 0.3 | 1.5 ± 0.1 |

A low IC₅₀ value indicates high radical scavenging potency. The FRAP value provides a direct measure of reductive capability. Comparing these values provides a mechanistic fingerprint: strong performance in DPPH and ABTS suggests HAT/SET ability, while high FRAP values confirm potent SET activity.

Part 2: Cellular Antioxidant Activity and Mechanistic Insights

While in vitro assays are essential for initial screening, they lack biological relevance. A compound's true potential is determined by its activity within a cellular context, where factors like membrane permeability, metabolic stability, and interaction with endogenous antioxidant systems come into play.

Cellular Reactive Oxygen Species (ROS) Scavenging

The most direct way to measure cellular antioxidant effect is to quantify the reduction of intracellular ROS levels under conditions of oxidative stress.

-

Cell Culture and Seeding:

-

Culture a relevant cell line (e.g., human keratinocytes HaCaT, or neuronal SH-SY5Y cells) in appropriate media.

-

Seed cells in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Compound Treatment and Oxidative Stress Induction:

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

-

Induce oxidative stress by adding an agent like H₂O₂ (e.g., 500 µM) or by exposing cells to UVA radiation.

-

-

Staining and Measurement:

-

After the stress induction period, wash the cells with PBS and incubate them with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C. DCFH-DA is a cell-permeable probe that is deacetylated by intracellular esterases and then oxidized by ROS into the highly fluorescent DCF.

-

Wash the cells again with PBS to remove excess probe.

-

Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

-

-

Analysis:

-

Compare the fluorescence levels in cells treated with the stressor alone versus those pre-treated with this compound. A significant reduction in fluorescence indicates intracellular ROS scavenging.

-

Probing the Nrf2/ARE Signaling Pathway

Many potent antioxidants, particularly those with an α,β-unsaturated ketone motif like chalcones, do not merely act as direct scavengers. They can also function as indirect antioxidants by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway . This pathway is a master regulator of the endogenous antioxidant defense system.

Mechanism Overview: Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Electrophilic compounds like chalcones can react with cysteine residues on Keap1, inducing a conformational change that releases Nrf2. Freed Nrf2 then translocates to the nucleus, binds to the ARE sequence in the promoter region of various antioxidant genes, and initiates their transcription. These genes include heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).

Caption: Activation of the Nrf2/ARE antioxidant pathway by this compound.

To investigate this, one would perform Western blot or qPCR analysis to measure the expression levels of Nrf2, HO-1, and NQO1 in cells treated with this compound. An upregulation of these proteins would provide strong evidence for an indirect antioxidant mechanism.

Part 3: In Silico Analysis for Mechanistic Prediction

Computational chemistry provides a powerful, resource-efficient way to predict antioxidant activity and understand the underlying electronic properties that govern it. Density Functional Theory (DFT) is a particularly useful method for this purpose.

Rationale for Computational Analysis

-

Bond Dissociation Enthalpy (BDE): For HAT-based antioxidants, the BDE of the phenolic hydroxyl group (or other H-donating site) is a key descriptor. A lower BDE indicates that the hydrogen atom can be donated more easily to a radical species.

-

Ionization Potential (IP): For SET-based antioxidants, the IP represents the energy required to remove an electron. A lower IP suggests a greater propensity for the molecule to donate an electron to a radical.

-

Frontier Molecular Orbitals (HOMO/LUMO): The energy of the Highest Occupied Molecular Orbital (E_HOMO) correlates with the ability to donate an electron (lower IP). The energy gap between HOMO and LUMO indicates the chemical reactivity and stability of the molecule. A smaller energy gap often implies higher reactivity.

Computational Workflow

-

Structure Optimization: The 3D structure of this compound is built and its geometry is optimized using a DFT method (e.g., B3LYP functional with a 6-311++G(d,p) basis set).

-

Property Calculation: The optimized structure is then used to calculate the BDE, IP, and HOMO/LUMO energies.

-

Analysis: These calculated values are compared with those of known antioxidants (like ascorbic acid or Trolox) and other chalcone derivatives to predict the relative potency and likely mechanism (HAT vs. SET) of this compound. For instance, the fluorine atom's electron-withdrawing nature can be analyzed for its effect on the BDE of potential hydrogen-donating sites on the chalcone scaffold.

Conclusion and Forward Outlook

This guide has outlined a multi-tiered strategy for the comprehensive evaluation of this compound's antioxidant properties. By integrating in vitro chemical assays, cell-based functional analyses, and in silico predictive modeling, researchers can build a robust data package that not only quantifies its potency but also elucidates its mechanism of action. Positive findings from this workflow—demonstrating both direct scavenging and activation of endogenous defenses—would position this compound as a promising candidate for further preclinical development in the context of diseases rooted in oxidative stress.

References

-

Baird, L., & Dinkova-Kostova, A. T. (2011). The cytoprotective role of the Keap1-Nrf2 pathway. Archives of toxicology, 85(4), 241–272. Available at: [Link]

-

Shaw, P., & Chattopadhyay, A. (2020). Nrf2-ARE signaling in cellular adaptation: A biochemist's perspective. Current opinion in toxicology, 22, 24-32. Available at: [Link]

preliminary anticancer screening of 4-Fluorochalcone

Future work would involve lead optimization to improve potency and drug-like properties, comprehensive ADME/Tox profiling, and investigation into secondary mechanisms such as anti-angiogenic or anti-metastatic effects. [15][20]

References

-

Fatty Acid Conjugated Chalcones as Tubulin Polymerization Inhibitors: Design, Synthesis, QSAR, and Apoptotic and Antiproliferative Activity . Journal of Natural Products. Available at: [Link]

-

Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities . MDPI. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Chalcone-Containing Shikonin Derivatives as Inhibitors of Tubulin Polymerization . PubMed. Available at: [Link]

-

A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors . PubMed. Available at: [Link]

-

A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors . PMC. Available at: [Link]

-

Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors . PMC - NIH. Available at: [Link]

-

4-Fluoro-3',4',5'-trimethoxychalcone as a new anti-invasive agent. From discovery to initial validation in an in vivo metastasis model . PubMed. Available at: [Link]

-

Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells . VNUHCM Journal of Science and Technology Development. Available at: [Link]

-

Synthesis and anti-proliferative activity of fluoro-substituted chalcones . PubMed. Available at: [Link]

-

Chalcone 4 induces apoptosis in MV-4-11 cells . ResearchGate. Available at: [Link]

-

Apoptosis induced by dihydrochalcone derivatives . ResearchGate. Available at: [Link]

-

Synthesis, characterization, and anti‐cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties . ResearchGate. Available at: [Link]

-

Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence . MDPI. Available at: [Link]

-

Chalcone Derivatives: Role in Anticancer Therapy . PMC - PubMed Central. Available at: [Link]

-

Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies . NIH. Available at: [Link]

-

SL4, a Chalcone-Based Compound, Induces Apoptosis in Human Cancer Cells by Activation of the ROS/MAPK Signalling Pathway . PubMed. Available at: [Link]

-

In vitro and in silico toxicity evaluation of bioactive 4'-aminochalcone derivatives . PubMed. Available at: [Link]

-

The Newly Synthetized Chalcone L1 Is Involved in the Cell Growth Inhibition, Induction of Apoptosis and Suppression of Epithelial-to-Mesenchymal Transition of HeLa Cells . PMC - NIH. Available at: [Link]

-

Chalcones as Promising Antitumor Agents by Targeting the p53 Pathway: An Overview and New Insights in Drug-Likeness . PMC - PubMed Central. Available at: [Link]

-

Synthesis of Chalcones with Anticancer Activities . PMC - NIH. Available at: [Link]

-

Synthesis, characterization, and anti‐cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties . Semantic Scholar. Available at: [Link]

-

Anticancer Activity of Natural and Synthetic Chalcones . MDPI. Available at: [Link]

-

Anticancer Activity of Natural and Synthetic Chalcones . PMC - PubMed Central - NIH. Available at: [Link]

-

A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells . PMC - NIH. Available at: [Link]

-

Anti-cancer chalcones: Structural and molecular target perspectives . OUCI. Available at: [Link]

-

Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives . PubMed. Available at: [Link]

Sources

- 1. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Activity of Natural and Synthetic Chalcones | MDPI [mdpi.com]

- 4. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. Synthesis, characterization, and anti‐cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties | Semantic Scholar [semanticscholar.org]

- 8. Synthesis and anti-proliferative activity of fluoro-substituted chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 11. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. The Newly Synthetized Chalcone L1 Is Involved in the Cell Growth Inhibition, Induction of Apoptosis and Suppression of Epithelial-to-Mesenchymal Transition of HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Chalcones as Promising Antitumor Agents by Targeting the p53 Pathway: An Overview and New Insights in Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 4-Fluoro-3',4',5'-trimethoxychalcone as a new anti-invasive agent. From discovery to initial validation in an in vivo metastasis model - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Anti-Inflammatory Potential of 4-Fluorochalcone

An In-Depth Technical Guide for Researchers

Abstract

Chalcones, characterized by their α,β-unsaturated ketone core, represent a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities.[1][2] The strategic introduction of a fluorine atom onto the chalcone framework can significantly enhance metabolic stability and biological efficacy. This technical guide provides a comprehensive exploration of 4-Fluorochalcone, a specific derivative that has garnered interest for its potent anti-inflammatory properties.[3][4] We delve into its molecular mechanisms of action, focusing on the modulation of critical inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Furthermore, this document furnishes detailed, field-proven protocols for the in vitro and in vivo evaluation of its anti-inflammatory activity, designed to ensure scientific rigor and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate and harness the therapeutic potential of this compound.

Introduction: The Chalcone Scaffold and the Role of Fluorination

Chalcones (1,3-diphenyl-2-propen-1-one) are naturally occurring precursors to flavonoids and are abundant in edible plants.[1] Their straightforward synthesis, typically via a Claisen-Schmidt condensation, and their versatile chemical structure make them attractive candidates for drug discovery.[2][5] The core structure consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, which is crucial for its biological activity.[1]

The introduction of a fluorine atom, as in this compound, is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical properties. Fluorination can enhance membrane permeability, increase binding affinity to target proteins, and block metabolic degradation, often leading to improved pharmacokinetic profiles and overall potency.[6][7] this compound has emerged as a compound of interest for its significant anti-inflammatory, antioxidant, and potential anticancer activities.[3][4]

1.1. Synthesis Overview

The most common method for synthesizing this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed aldol condensation between a substituted acetophenone (e.g., 4'-fluoroacetophenone) and a substituted benzaldehyde.[5][8]

Core Mechanism of Anti-Inflammatory Action

The anti-inflammatory effects of this compound are not attributable to a single target but rather to its ability to modulate multiple key signaling pathways that are dysregulated during an inflammatory response. The primary mechanisms involve the suppression of pro-inflammatory enzymes and cytokines through the inhibition of the NF-κB and MAPK signaling cascades.

2.1. Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[9] In resting cells, NF-κB dimers (typically p50/p65) are held inactive in the cytoplasm by an inhibitory protein called IκBα.[10] Inflammatory stimuli, such as Lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and initiates the transcription of numerous pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.[9][10]

This compound and related compounds have been shown to inhibit this pathway effectively.[6][11] The primary mode of action is the prevention of IκBα degradation, which consequently traps NF-κB in the cytoplasm and blocks the inflammatory gene expression program.[6][12] This makes the NF-κB pathway a critical target for the anti-inflammatory activity of this compound.

2.2. Modulation of MAPK Signaling Pathways

Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine protein kinases that play a central role in transducing extracellular signals to cellular responses, including inflammation.[13] The three major MAPK subfamilies are:

-

p38 MAPK: Primarily activated by cellular stress and inflammatory cytokines, leading to the stabilization of mRNA for inflammatory mediators.[14]

-

c-Jun N-terminal Kinase (JNK): Involved in stress responses, apoptosis, and the activation of transcription factors like AP-1.[15]

-

Extracellular signal-Regulated Kinase (ERK): Typically associated with cell proliferation and survival, but also plays a role in inflammation.[13]

Chalcones can modulate these pathways, often by inhibiting the phosphorylation (activation) of p38 and JNK.[15][16] By blocking these upstream kinases, this compound can prevent the activation of transcription factors (like AP-1) and downstream inflammatory gene expression, complementing its effects on the NF-κB pathway.[15]

Experimental Evaluation: Protocols and Methodologies

To validate the anti-inflammatory potential of this compound, a series of standardized in vitro and in vivo assays are required. These protocols are designed to be self-validating through the inclusion of appropriate positive and negative controls.

3.1. In Vitro Anti-Inflammatory Assays

The murine macrophage cell line RAW 264.7 is the workhorse model for in vitro inflammation studies. Stimulation with bacterial lipopolysaccharide (LPS) mimics a gram-negative bacterial infection, inducing a robust inflammatory response characterized by the production of nitric oxide (NO), prostaglandins (PGE₂), and various cytokines.[17][18]

Protocol 3.1.1: Nitric Oxide (NO) Production via Griess Assay Causality: This assay quantifies nitrite, a stable breakdown product of NO. Inhibition of nitrite production directly reflects the suppression of iNOS enzyme expression or activity.[19]

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Pre-treat cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

-

Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

Assay:

-

Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

-

Data Acquisition: Measure the absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.

-

Protocol 3.1.2: Cytokine and PGE₂ Quantification via ELISA Causality: Enzyme-Linked Immunosorbent Assays (ELISAs) provide highly specific quantification of secreted inflammatory mediators like TNF-α, IL-6, and PGE₂.[19] A reduction in these mediators confirms the compound's anti-inflammatory effect at the protein level.

-

Sample Collection: Use the same cell culture supernatant collected in step 5 of Protocol 3.1.1.

-

Assay Performance: Follow the manufacturer's instructions for the specific ELISA kits (e.g., for mouse TNF-α, IL-6, or PGE₂). The general principle involves capturing the target protein with a specific antibody, detecting it with a second, enzyme-linked antibody, and quantifying the resulting colorimetric change.

-

Data Acquisition: Measure absorbance at the recommended wavelength (typically 450 nm) and calculate concentrations based on the provided standard curve.

Protocol 3.1.3: Protein Expression via Western Blot Causality: Western blotting allows for the visualization and semi-quantification of specific proteins within cell lysates. This is crucial for confirming that this compound's effects (e.g., reduced NO) are due to decreased expression of key enzymes like iNOS and COX-2, and for directly observing the inhibition of MAPK phosphorylation.[16]

-

Cell Lysis: After collecting the supernatant, wash the adherent cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate them by size via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[16]

-

Antibody Incubation:

-

Incubate the membrane with primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-p38, anti-p38, anti-β-actin) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin).

3.2. In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a gold-standard, highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[20][21][22] Carrageenan injection induces a biphasic inflammatory response, with an early phase mediated by histamine and serotonin and a later phase (3-6 hours) dominated by prostaglandin production via COX-2.[21]

Protocol 3.2.1: Acute Paw Edema in Rats

-

Animals: Use Wistar or Sprague-Dawley rats (150-200g). Acclimatize them for at least one week before the experiment.[23]

-

Grouping: Divide animals into groups (n=6-8 per group):

-

Group I: Vehicle Control (e.g., 0.5% CMC-Na)

-

Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

-

Group III-V: this compound at various doses (e.g., 10, 25, 50 mg/kg, p.o.)

-

-

Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer.[21]

-

Drug Administration: Administer the respective compounds or vehicle orally (p.o.) or intraperitoneally (i.p.).

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.[20][21]

-

Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[21]

-

Data Analysis:

-